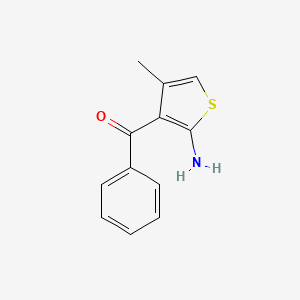

2-Amino-3-benzoyl-4-methylthiophene

Description

Significance of Substituted Thiophene (B33073) Systems in Organic Chemistry Research

Substituted thiophene systems represent a privileged scaffold in organic chemistry, largely due to their wide-ranging applications and interesting chemical properties. The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a phenyl group in biologically active compounds without significant loss of activity, a similarity underscored by their comparable boiling points (thiophene: 84.4 °C, benzene: 81.1 °C). nih.govnih.gov This property makes thiophene derivatives essential in medicinal chemistry, where they are integral to the structure of numerous pharmaceuticals. nih.govnih.gov

The applications of thiophene derivatives are extensive, spanning various therapeutic areas. They have been investigated for their potential as antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor agents. nih.gov For instance, well-known drugs like the antipsychotic olanzapine and the antidepressant duloxetine contain a thiophene core, highlighting the scaffold's importance in developing treatments for central nervous system disorders. ijprajournal.comresearchgate.net Beyond medicine, thiophene-based compounds are utilized in materials science for creating dyes, agrochemicals, and light-emitting diodes. nih.govthieme-connect.com The ability to easily undergo electrophilic substitution reactions like halogenation, nitration, and acylation further enhances their utility as versatile intermediates in organic synthesis. nih.gov

The 2-Aminothiophene Moiety as a Core Scaffold for Advanced Chemical Research

Within the diverse family of thiophene derivatives, the 2-aminothiophene moiety stands out as a particularly crucial building block, or synthon, for constructing more complex molecular architectures. researchgate.netijpscr.infonih.gov These compounds are highly valued intermediates, primarily because the amino group and the adjacent functional group (often an electron-withdrawing group at the 3-position) provide reactive sites for a variety of chemical transformations. evitachem.comsciforum.net

The most prominent synthetic route to polysubstituted 2-aminothiophenes is the Gewald reaction. wikipedia.orgresearchgate.netorganic-chemistry.org This efficient, one-pot multicomponent reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other active methylene (B1212753) nitrile), and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.net The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. wikipedia.orgacs.org The versatility and mild conditions of the Gewald reaction have made 2-aminothiophenes readily accessible, fueling their extensive use in synthetic chemistry. thieme-connect.comresearchgate.net They serve as precursors for a vast array of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which are synthesized by reacting 2-aminothiophenes with various one-carbon reagents. scielo.brcore.ac.uk

Positioning of 2-Amino-3-benzoyl-4-methylthiophene within Contemporary Heterocyclic Chemistry

2-Amino-3-benzoyl-4-methylthiophene is a specific, polysubstituted 2-aminothiophene that embodies the characteristics and utility of its class. Its structure features the core 2-aminothiophene scaffold, substituted with a methyl group at the 4-position and a benzoyl group at the 3-position. This particular arrangement of functional groups makes it a valuable intermediate in organic synthesis. evitachem.com

Data Tables

Table 1: Physical and Chemical Properties of 2-Amino-3-benzoyl-4-methylthiophene

| Property | Value |

| Appearance | Typically a crystalline solid evitachem.com |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); insoluble in water evitachem.com |

| Stability | Generally stable under ambient conditions evitachem.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H11NOS |

|---|---|

Molecular Weight |

217.29 g/mol |

IUPAC Name |

(2-amino-4-methylthiophen-3-yl)-phenylmethanone |

InChI |

InChI=1S/C12H11NOS/c1-8-7-15-12(13)10(8)11(14)9-5-3-2-4-6-9/h2-7H,13H2,1H3 |

InChI Key |

PEBGIHXZACIBNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1C(=O)C2=CC=CC=C2)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 2 Amino 3 Benzoyl 4 Methylthiophene

Role of the Compound as a Versatile Building Block in Organic Synthesis

2-Amino-3-benzoyl-4-methylthiophene is a highly functionalized and versatile building block in organic synthesis. Its structure, featuring a thiophene (B33073) core with amino and benzoyl substituents, provides multiple reactive sites for constructing a wide array of heterocyclic compounds. nih.govresearchgate.net The 2-aminothiophene motif is a privileged scaffold in medicinal chemistry, known to be present in various biologically active molecules and approved drugs. nih.govresearchgate.net This highlights the significance of 2-amino-3-benzoyl-4-methylthiophene as a precursor for developing new chemical entities with potential therapeutic applications. nih.gov

The strategic placement of the amino and keto groups allows for a variety of chemical transformations. The amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation. Simultaneously, the benzoyl group's carbonyl carbon is an electrophilic center, susceptible to nucleophilic attack. This dual reactivity is fundamental to its utility in constructing fused heterocyclic systems.

Furthermore, the thiophene ring itself can undergo electrophilic substitution reactions, although the existing substituents influence the position and feasibility of such reactions. The inherent reactivity of the different functional groups makes 2-amino-3-benzoyl-4-methylthiophene a valuable starting material for diversity-oriented synthesis, enabling the generation of libraries of structurally diverse molecules. mdpi.com The compound serves as a key intermediate in the synthesis of various fused heterocycles, including thieno[2,3-d]pyrimidines, thiazoles, pyrazoles, and pyridines. scirp.orgclockss.org

The utility of aminothiophene derivatives extends to their role as precursors for potent allosteric modulators of receptors like the A1 adenosine (B11128) receptor, demonstrating their importance in drug discovery. nih.gov The ability to readily derivatize this core structure allows for systematic structure-activity relationship (SAR) studies, crucial for optimizing the pharmacological properties of new compounds. nih.gov

Annulation Reactions for Fused Heterocyclic Systems

The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives from 2-amino-3-benzoyl-4-methylthiophene precursors is a well-established and significant area of research due to the diverse biological activities associated with this fused heterocyclic system. nih.govscielo.br The general strategy involves the reaction of the 2-amino group of the thiophene with a suitable one-carbon or three-atom synthon to construct the pyrimidine (B1678525) ring.

One common method involves the reaction of 2-aminothiophene precursors with reagents like formamide, formic acid, or orthoesters to introduce the C2 and N3 atoms of the pyrimidine ring. For instance, heating a 2-aminothiophene with formic acid can lead to the formation of a thieno[2,3-d]pyrimidin-4-one. researchgate.net

Another versatile approach utilizes isothiocyanates. The reaction of a 2-aminothiophene derivative with an isothiocyanate, such as benzoyl isothiocyanate, initially forms a thiourea (B124793) derivative. scirp.orgscirp.org Subsequent cyclization of this intermediate, often under basic conditions (e.g., sodium ethoxide in ethanol), yields the corresponding thieno[2,3-d]pyrimidine. scirp.orgscirp.orgmdpi.com

The reaction of 2-aminothiophenes with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) leads to the formation of an N,N-dimethylformamidine intermediate. This intermediate can then undergo a Dimroth rearrangement upon reaction with anilines to furnish N-aryl-thieno[2,3-d]pyrimidin-4-amines. scielo.br This method provides a straightforward route to a variety of substituted thieno[2,3-d]pyrimidines.

The following table summarizes selected examples of thieno[2,3-d]pyrimidine synthesis from aminothiophene precursors:

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene | Benzoyl isothiocyanate, then NaOEt/EtOH | Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine derivative | scirp.orgscirp.org |

| 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene | Phenyl isothiocyanate, then KOH | 3-Phenyl-2-thioxo-2,3,5,6,7,8-hexahydrobenzo[b]thieno[2,3-d]pyrimidin-4-one | mdpi.com |

| 2-Amino-3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran | DMF-DMA, then anilines | N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine | scielo.br |

These reactions highlight the utility of 2-aminothiophenes as key precursors for the construction of the medicinally important thieno[2,3-d]pyrimidine scaffold. nih.gov

The versatile reactivity of 2-amino-3-benzoyl-4-methylthiophene and its analogs allows for their use in the synthesis of a variety of other fused heterocyclic systems beyond thieno[2,3-d]pyrimidines.

Thiazoles: The reaction of 2-aminothiophene derivatives with phenacyl bromide can lead to the formation of fused thiazole (B1198619) systems. scirp.org The amino group of the thiophene attacks the electrophilic carbon of the phenacyl bromide, and subsequent cyclization involving the thiocarbonyl of an intermediate can lead to the thiazole ring.

Pyrazoles: Pyrazole derivatives can be synthesized from 2-aminothiophene precursors. For example, the reaction of a thieno[2,3-d]pyrimidine derivative with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a pyrazolo[3,4-d]pyrimidine system through a ring transformation reaction. clockss.org

Pyridines: While direct fusion to form a pyridine (B92270) ring is less common from this specific precursor, derivatives of 2-aminothiophene can be used to synthesize thieno[2,3-c]pyridines. mdpi.com

Coumarins: Analogs of the starting material, such as amino dimethoxyacetophenones, have been used in the synthesis of coumarin (B35378) analogs, highlighting the broader utility of such building blocks in generating diverse heterocyclic scaffolds. mdpi.com

The following table provides examples of the synthesis of these fused heterocycles:

| Starting Material Derivative | Reagent(s) | Fused Heterocycle | Reference(s) |

| Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine | Phenacyl bromide | Thiazolo[3,2-a]thieno[2,3-d]pyrimidine derivative | scirp.org |

| 2-Alkoxy-6-phenyl-4-thioxo-1H-pyrimidine-5-carbonitrile | Hydrazine hydrate | Pyrazolo[3,4-d]pyrimidine derivative | clockss.org |

| 2-(3-Butylthioureido)-3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | - | Thieno[2,3-c]pyridine derivative | mdpi.com |

These examples underscore the role of 2-aminothiophene derivatives as versatile platforms for the construction of a wide range of polyfunctionalized fused heterocycles.

Cyclization reactions of 2-amino-3-benzoyl-4-methylthiophene and its analogs with isocyanates and isothiocyanates are fundamental for the synthesis of various nitrogen and sulfur-containing fused heterocycles, most notably thieno[2,3-d]pyrimidines. scirp.orgscirp.orgmdpi.com

The initial step of the reaction involves the nucleophilic attack of the 2-amino group on the electrophilic carbon of the isocyanate or isothiocyanate. This addition reaction forms a urea (B33335) or thiourea derivative, respectively. scirp.orgscirp.org These intermediates are often stable and can be isolated.

The subsequent cyclization of the urea or thiourea intermediate is typically promoted by heat or treatment with a base, such as sodium ethoxide or potassium hydroxide (B78521). scirp.orgmdpi.com This intramolecular condensation reaction leads to the formation of the pyrimidine ring fused to the thiophene core.

For example, the reaction of a 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene with an aryl isothiocyanate yields the corresponding N-arylthiourea derivative. mdpi.com Heating this intermediate in the presence of alcoholic potassium hydroxide leads to the formation of a 3-aryl-2-thioxo-thieno[2,3-d]pyrimidin-4-one. mdpi.com

Similarly, reaction with benzoyl isothiocyanate gives an N-benzoylthiourea derivative, which can be cyclized under basic conditions to afford a 2-benzoyl-thieno[2,3-d]pyrimidine derivative. scirp.orgscirp.org The reaction of 2-amino-2-thiazolines with isocyanates and isothiocyanates has also been studied, providing insights into the regioselectivity of these types of reactions. nih.gov

The following table illustrates the general reaction scheme:

| Starting Aminothiophene | Reagent | Intermediate | Product | Reference(s) |

| 2-Amino-3-carboxy/cyano-thiophene | R-N=C=O (Isocyanate) | Urea derivative | Thieno[2,3-d]pyrimidin-4-one | nih.gov |

| 2-Amino-3-carboxy/cyano-thiophene | R-N=C=S (Isothiocyanate) | Thiourea derivative | 2-Thioxo-thieno[2,3-d]pyrimidin-4-one | scirp.orgscirp.orgmdpi.com |

This strategy is a cornerstone in the synthesis of thieno[2,3-d]pyrimidines and related fused heterocycles from 2-aminothiophene precursors.

Functionalization at Key Positions

While direct N-arylation on the amino group of 2-amino-3-benzoyl-4-methylthiophene itself is not extensively detailed in the provided context, related transformations on similar structures are well-documented. The amino group of 2-aminothiophenes can undergo various reactions, and its modification is a key strategy in medicinal chemistry.

One of the most common transformations of the amino group is acylation. For example, reaction with benzoyl isothiocyanate leads to the formation of an N-benzoylthiourea derivative, which is a form of N-acylation. scirp.orgscirp.org

Furthermore, the synthesis of N-aryl-thieno[2,3-d]pyrimidin-4-amines from 2-aminothiophene precursors involves the reaction of an N,N-dimethylformamidine intermediate with various anilines. scielo.br This process, while not a direct N-arylation of the initial amino group, results in the incorporation of an aryl group onto a nitrogen atom within the final heterocyclic system.

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are standard methods for N-arylation and could potentially be applied to 2-aminothiophene derivatives, although specific examples for 2-amino-3-benzoyl-4-methylthiophene were not found in the search results. These reactions typically involve a palladium or copper catalyst to couple an amine with an aryl halide or triflate.

The functionalization of the amino group is a critical aspect of modifying the properties of the resulting compounds. For instance, in the development of allosteric enhancers for the A1 adenosine receptor, modifications at the amino group or at other positions based on the 2-aminothiophene scaffold are crucial for optimizing biological activity. nih.gov

Substituent Effects on Chemical Reactivity and Regioselectivity

The reactivity and the regioselectivity of reactions involving 2-amino-3-benzoyl-4-methylthiophene are dictated by the cumulative effects of its substituents. The electron-donating amino group, the electron-withdrawing benzoyl group, and the sterically demanding methyl group each play a critical role.

Electronic Effects of the Benzoyl Moiety

The benzoyl group at the C3 position exerts a significant influence on the molecule's electronic landscape. As an acyl substituent, the benzoyl group is strongly electron-withdrawing due to the electronegativity of the carbonyl oxygen and the resonance delocalization of the thiophene ring's pi-electrons into the carbonyl group. This deactivating effect reduces the electron density of the thiophene ring, making it less susceptible to electrophilic attack compared to unsubstituted thiophene.

However, this is counterbalanced by the powerful electron-donating effect of the amino group at the C2 position. The lone pair of electrons on the nitrogen atom is delocalized into the thiophene ring, increasing its nucleophilicity. The primary site of this increased electron density is the C5 position, which is ortho/para to the amino group. This "push-pull" system, with an electron-donating group and an electron-withdrawing group in adjacent positions, polarizes the molecule. Research on related 2-amino-3-benzoylthiophenes has shown that modifying the electronic nature of the benzoyl moiety, for instance by adding electron-withdrawing groups to its phenyl ring, can subtly alter the molecule's properties and biological activity. nih.gov

Steric Hindrance and its Influence on Reaction Outcomes

The spatial arrangement of the substituents on the 2-amino-3-benzoyl-4-methylthiophene scaffold introduces significant steric constraints that can dictate the outcome of a reaction. The bulky benzoyl group at C3 and the adjacent methyl group at C4 create a sterically crowded environment.

This steric congestion primarily influences reactions targeting the C2-amino group and the C3-carbonyl. The approach of bulky reagents to these sites is hindered. More significantly, steric hindrance can prevent certain reaction pathways from occurring altogether. For example, in related dihydrothiophene systems, a bulky benzoyl group was found to completely inhibit an intramolecular nucleophilic substitution because it physically prevented the reacting atoms from achieving the necessary configuration for the reaction. acs.org Similarly, attempts to perform N-alkylation on 2-aminothiophenes have proven difficult, often requiring harsh conditions to overcome the steric blockade around the amino group. researchgate.net

Furthermore, studies exploring bulk tolerance at the 4-position of similar thiophene systems indicate that the size of the substituent at this position is a critical determinant of biological activity, underscoring the importance of steric factors in the molecule's interactions with biological targets. nih.gov The conformation of the molecule is also influenced by these steric demands, with the phenyl ring of the benzoyl group likely twisted out of the plane of the thiophene ring to minimize steric clash with the C4-methyl group.

Table 1: Summary of Substituent Effects on 2-Amino-3-benzoyl-4-methylthiophene

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Amino Group | C2 | Electron-Donating | Moderate |

| Benzoyl Group | C3 | Electron-Withdrawing | High |

Regioselective Transformations of the Thiophene Core

Regioselective transformations of 2-amino-3-benzoyl-4-methylthiophene are centered on the differential reactivity of its functional groups and the thiophene ring positions. The principal reactive sites for electrophilic attack are the C2-amino group and the electron-rich C5 position of the thiophene ring. tubitak.gov.tr Nucleophilic attack, conversely, is directed towards the electrophilic carbon of the C3-carbonyl group. The presence of multiple reactive sites necessitates careful control of reaction conditions to achieve a desired regiochemical outcome. sciforum.net

Competitive Reaction Pathways and Their Control

A key aspect of the chemistry of 2-amino-3-benzoyl-4-methylthiophene is the competition between reactions at the amino group and cyclocondensation reactions involving both the amino group and the adjacent benzoyl group. tubitak.gov.tr This competition allows for the synthesis of distinct product classes from a single starting material.

For instance, the reaction of the C2-amino group with an electrophile can lead to simple N-functionalization (e.g., acylation, sulfonylation). However, if the electrophilic reagent is bifunctional, a subsequent intramolecular reaction can occur with the benzoyl group, leading to the formation of a fused heterocyclic system. A prominent example is the synthesis of thieno[2,3-d]pyrimidines. tubitak.gov.tr

Control over these competitive pathways is achieved by a strategic choice of reagents and reaction conditions:

Simple N-Functionalization: The use of monofunctional acylating or alkylating agents, typically under basic conditions and at moderate temperatures, favors the formation of the N-substituted product. The base deprotonates the amino group, increasing its nucleophilicity for a straightforward reaction.

Cyclocondensation: The use of reagents like nitriles, formamide, or isothiocyanates, often under acidic or high-temperature conditions, promotes cyclization. These conditions facilitate the formation of an intermediate that can undergo an intramolecular cyclization and dehydration/elimination with the C3-benzoyl group to yield the fused thieno[2,3-d]pyrimidine ring system.

The choice between these pathways allows for the deliberate synthesis of either a decorated aminothiophene or a more complex, rigid heterocyclic structure.

Table 2: Illustrative Competitive Reaction Pathways and Control Factors

| Reagent Type | General Conditions | Favored Pathway | Product Class | Controlling Factor |

|---|---|---|---|---|

| Acetyl Chloride | Pyridine, Room Temp | N-Acylation | 2-Acetamido-3-benzoyl-4-methylthiophene | Monofunctional Reagent |

| Isothiocyanate | Heat | Cyclocondensation | Thieno[2,3-d]pyrimidine-2-thione | Bifunctional Reagent |

Theoretical and Computational Investigations of 2 Amino 3 Benzoyl 4 Methylthiophene

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory, are instrumental in characterizing the molecular and electronic landscape of 2-Amino-3-benzoyl-4-methylthiophene. These computational methods allow for a detailed analysis of the molecule's three-dimensional structure and the behavior of its electrons.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. rsc.org It is widely applied to predict the molecular geometry and electronic properties of complex organic molecules.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing heteroatoms like sulfur and nitrogen, the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional is a commonly employed and well-validated choice that balances computational cost with accuracy. rsc.orgbohrium.com This functional combines the strengths of both Hartree-Fock theory and DFT.

The basis set determines the flexibility given to electrons in the calculation. The 6-311++G(d,p) basis set is frequently used for this class of compounds. rsc.orgbohrium.comacs.org It is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. The addition of diffuse functions ("++") is crucial for accurately describing anions and systems with lone pairs, while polarization functions ("d,p") allow for non-spherical electron density distributions, which is essential for describing chemical bonds accurately. bohrium.comacs.org The combination of B3LYP with the 6-311++G(d,p) basis set has been shown to provide reliable results for the geometries and electronic properties of various thiophene (B33073) derivatives. rsc.orgacs.org

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For a molecule like 2-Amino-3-benzoyl-4-methylthiophene, which has several single bonds allowing for rotation (e.g., between the thiophene and benzoyl rings, and around the C-N bond of the amino group), a conformational landscape analysis is necessary. This analysis explores different possible spatial arrangements (conformers) to identify the global energy minimum.

The final optimized geometry is influenced by factors such as steric hindrance and intramolecular interactions. In 2-Amino-3-benzoyl-4-methylthiophene, a key structural feature is the potential for an intramolecular hydrogen bond between a hydrogen atom of the amino group and the oxygen atom of the benzoyl group, which would significantly stabilize the planar conformation of that molecular fragment. nih.gov The table below presents hypothetical optimized geometric parameters for the most stable conformer of 2-Amino-3-benzoyl-4-methylthiophene, based on typical values from DFT calculations on analogous structures.

Optimized Geometrical Parameters for 2-Amino-3-benzoyl-4-methylthiophene

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | 1.23 | |

| C-N (amino) | 1.36 | |

| C-S (thiophene) | 1.74 | |

| C=C (thiophene) | 1.38 | |

| **Bond Angles (°) ** | ||

| O=C-C (benzoyl) | 121.5 | |

| C-C-N (amino) | 124.0 | |

| C-S-C (thiophene) | 92.5 |

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons in a chemical reaction. youtube.comyoutube.com A higher HOMO energy indicates a greater propensity for electron donation. In 2-Amino-3-benzoyl-4-methylthiophene, the HOMO is expected to be predominantly distributed over the electron-rich 2-amino-4-methylthiophene ring. The amino group and the sulfur atom, both having lone pairs of electrons, contribute significantly to the electron density of the HOMO. This suggests that the aminothiophene moiety is the primary site for electrophilic attack.

The LUMO is the innermost orbital without electrons and represents the molecule's ability to accept electrons. youtube.comyoutube.com A lower LUMO energy indicates a greater propensity for electron acceptance. For 2-Amino-3-benzoyl-4-methylthiophene, the LUMO is expected to be localized mainly on the electron-withdrawing benzoyl group, particularly around the carbonyl carbon and the phenyl ring. This distribution indicates that nucleophilic attack is most likely to occur at the benzoyl moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. researchgate.net A larger gap implies higher kinetic stability and lower chemical reactivity. bohrium.com

Calculated Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 3.90 |

Frontier Molecular Orbital (FMO) Theory Analysis

HOMO-LUMO Energy Gap as a Predictor of Chemical Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is associated with its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. Current time information in Boston, MA, US.nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small energy gap indicates that the molecule is more reactive and less stable, as electrons can be transferred more easily. Current time information in Boston, MA, US. This energy gap allows for the calculation of various global reactivity descriptors. For instance, in a study of a similar compound, Ethyl-2-amino-4-methylthiophene-3-carboxylate (EAMC), Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level were used to determine these values. nih.gov The HOMO-LUMO gap for EAMC was found to emphasize that significant charge transfer occurs within the molecule, rendering it biologically active. nih.gov

Global reactivity descriptors derived from HOMO and LUMO energies include:

Hardness (η): Proportional to the HOMO-LUMO gap, it measures resistance to changes in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. researchgate.net

A theoretical analysis of 2-Amino-3-benzoyl-4-methylthiophene would yield similar data, allowing for a quantitative assessment of its reactivity profile.

Table 1: Illustrative Global Reactivity Descriptors (Note: These values are representative examples based on typical findings for similar aminothiophene structures and are for illustrative purposes.)

| Parameter | Formula | Representative Value (eV) |

| EHOMO | - | -6.15 |

| ELUMO | - | -1.95 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.20 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.10 |

| Softness (S) | 1 / (2η) | 0.238 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.05 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.91 |

The distribution of the HOMO and LUMO across the molecular structure is also revealing. For related 2-aminothiophenes, the HOMO is typically localized over the thiophene ring and the amino group, reflecting the electron-rich nature of this region. The LUMO, in contrast, is often distributed over the electron-withdrawing group at position 3, which in this case would be the benzoyl moiety. nih.gov This separation of frontier orbitals underpins the intramolecular charge transfer characteristics of the molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.netajrconline.org This analysis provides a quantitative picture of charge distribution, hybridization, and the stabilizing effects of electron delocalization (hyperconjugation). nih.gov

In NBO analysis, delocalization effects are evaluated using second-order perturbation theory. The interaction between a filled (donor) NBO and a vacant (acceptor) NBO leads to a stabilization energy, E(2), which quantifies the intensity of the interaction. A larger E(2) value signifies a more significant delocalization effect. nih.gov

For a molecule like 2-Amino-3-benzoyl-4-methylthiophene, the most significant hyperconjugative interactions would be expected to involve:

The lone pairs on the nitrogen atom of the amino group (nN) and the oxygen atom of the benzoyl group (nO).

The π-electrons of the thiophene and benzene (B151609) rings (π).

The corresponding antibonding orbitals (π* and σ*).

In the analogous compound EAMC, NBO analysis revealed strong intramolecular hyperconjugative interactions. nih.gov These included delocalizations from the nitrogen lone pair to the antibonding orbitals of adjacent bonds and π-π* interactions within the aromatic system. Such interactions are crucial for the stability of the molecule. nih.gov

Table 2: Representative NBO Analysis of Key Donor-Acceptor Interactions (Note: This table is an illustrative example based on typical NBO results for substituted 2-aminothiophenes.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π(C2-C3) | ~45-55 | n → π |

| π (C4-C5) | π(C=O) | ~20-30 | π → π |

| π (Benzene Ring) | π(C=O) | ~15-25 | π → π |

| σ (C4-CH3) | π(C4-C5) | ~4-6 | σ → π |

NBO analysis also provides detailed information on the hybridization of atomic orbitals. For instance, it would describe the specific spxdy character of the orbitals forming the σ and π bonds within the thiophene ring and the benzoyl group, offering a precise view of the molecular bonding structure. nih.govnih.gov

Molecular Electrostatic Surface Potential (MESP) Mapping for Reactive Sites

The Molecular Electrostatic Surface Potential (MESP) provides a visual representation of the charge distribution on the electron density surface of a molecule. It is an invaluable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. rsc.orgresearchgate.net

The MESP map is color-coded to indicate different potential values:

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for an electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are the most likely sites for a nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.

Green regions: Represent areas of neutral or near-zero potential.

In a computational study of 2-Amino-3-benzoyl-4-methylthiophene, the MESP map would be expected to show a deep red region around the carbonyl oxygen of the benzoyl group due to its high electronegativity and lone pairs. Another, less intense, red region would be associated with the amino group. These areas represent the primary sites for interaction with electrophiles. nih.govresearchgate.net Conversely, the hydrogen atoms of the amino group would be depicted as blue regions, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors. The aromatic protons would also show a positive potential. rsc.org This detailed mapping allows for a qualitative prediction of the molecule's intermolecular interactions and chemical reactivity. nih.gov

Theoretical Investigation of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the step-by-step mechanisms of chemical reactions, which can be difficult to determine experimentally.

The synthesis of substituted 2-aminothiophenes often proceeds via multicomponent reactions like the Gewald reaction. A computational study of a related reaction, the synthesis of trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, demonstrates how DFT can be used to explore reaction pathways. acs.orgrsc.org In that study, the mechanism was found to proceed through a Michael-type addition to form a stable intermediate, followed by an intramolecular nucleophilic substitution (SN2) to close the thiophene ring. acs.org

DFT calculations can locate the geometry of all stationary points on the potential energy surface, including reactants, products, stable intermediates, and, crucially, transition states (TS). A transition state is a first-order saddle point on the energy profile, representing the energy maximum along the reaction coordinate. Identifying the structure of the TS is key to understanding the reaction's feasibility and selectivity. For the dihydrothiophene synthesis, calculations revealed that the stereochemistry of the intermediate adduct had a profound impact on the viability of the SN2 cyclization, with spatial hindrance from the bulky benzoyl group preventing the reaction in one isomer. rsc.org A similar approach could be applied to model the synthesis of 2-Amino-3-benzoyl-4-methylthiophene, identifying the key intermediates and transition states involved.

Once the energies of the reactants, intermediates, transition states, and products are calculated, a reaction energy profile can be constructed. This profile plots the relative energy of the system against the reaction coordinate, providing a clear visual representation of the entire reaction trajectory. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations have become a standard tool for predicting the spectroscopic properties of molecules with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov

A comprehensive computational analysis of a molecule like 2-Amino-3-benzoyl-4-methylthiophene would involve optimizing its geometry and then calculating its vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and nuclear magnetic shielding constants (NMR).

FT-IR Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of the energy. These frequencies and their corresponding intensities can be compared directly with an experimental FT-IR spectrum. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be corrected using a scaling factor to achieve excellent agreement. This allows for the confident assignment of every vibrational band to a specific molecular motion (e.g., N-H stretch, C=O stretch, ring vibrations). nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the maximum absorption wavelengths (λmax) in a UV-Vis spectrum. These calculations can also identify the nature of the transitions (e.g., n→π* or π→π*), providing insight into the electronic structure. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding tensors for atoms like 1H and 13C. These values can be converted into chemical shifts (δ) by referencing them against a standard like tetramethylsilane (B1202638) (TMS). The predicted NMR spectra can then be compared with experimental data to confirm the structure. nih.gov

The study on the analogous EAMC molecule demonstrated excellent agreement between the calculated (B3LYP/6-311++G(d,p)) and experimental spectroscopic data, validating the computed geometry and electronic properties. nih.gov A similar correlative study for 2-Amino-3-benzoyl-4-methylthiophene would provide definitive structural confirmation.

Vibrational Frequency Calculations for Infrared and Raman Spectroscopy

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, specific bands in the experimental spectra can be assigned to particular molecular motions. These calculations are typically performed using DFT methods, such as B3LYP, often paired with a basis set like 6-311++G(d,p). nih.gov The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, bringing them into closer agreement with experimental values. iosrjournals.org

For 2-amino-3-benzoyl-4-methylthiophene, the vibrational modes can be categorized into several key regions:

C-H Vibrations: The aromatic C-H stretching vibrations of the benzoyl group and the thiophene ring are expected in the 3100-3000 cm⁻¹ region. iosrjournals.org The methyl group (CH₃) will exhibit symmetric and asymmetric stretching modes, typically observed around 2950 cm⁻¹ and 2970 cm⁻¹, respectively. esisresearch.org

N-H Vibrations: The amino group (NH₂) gives rise to symmetric and asymmetric stretching bands, which are characteristic and useful for identification.

C=O Stretching: The benzoyl group's carbonyl (C=O) stretching vibration is a strong, prominent band in the IR spectrum, typically appearing in the 1650-1630 cm⁻¹ range. Its exact position can be influenced by conjugation and intramolecular hydrogen bonding with the adjacent amino group.

Thiophene Ring Vibrations: The thiophene ring itself has characteristic stretching and bending vibrations. C-C stretching modes within the ring are generally found between 1530 cm⁻¹ and 1350 cm⁻¹. iosrjournals.org The C-S stretching vibrations are typically observed at lower frequencies, often between 710 and 687 cm⁻¹. iosrjournals.org

A theoretical assignment of the principal vibrational modes for 2-amino-3-benzoyl-4-methylthiophene is presented below.

| Calculated Frequency (cm⁻¹) | Vibrational Assignment | Mode Description |

| ~3500 | ν_as(NH₂) | Asymmetric N-H Stretching |

| ~3400 | ν_s(NH₂) | Symmetric N-H Stretching |

| ~3080 | ν(C-H) | Aromatic C-H Stretching |

| ~2970 | ν_as(CH₃) | Asymmetric CH₃ Stretching |

| ~2950 | ν_s(CH₃) | Symmetric CH₃ Stretching |

| ~1640 | ν(C=O) | Carbonyl Stretching |

| ~1580 | δ(NH₂) + ν(C=C) | NH₂ Scissoring and Ring C=C Stretching |

| ~1530 | ν(C-C) | Thiophene Ring Stretching |

| ~1450 | δ_as(CH₃) | Asymmetric CH₃ Bending |

| ~1370 | δ_s(CH₃) | Symmetric CH₃ Bending |

| ~1280 | ν(C-N) | C-N Stretching |

| ~700 | ν(C-S) | C-S Stretching |

Note: The values in this table are representative and based on DFT calculations for similar thiophene derivatives. Actual experimental values may vary.

Nuclear Magnetic Resonance Chemical Shift Predictions

Theoretical calculations are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the ¹H and ¹³C NMR spectra. elsevierpure.com These predictions are valuable for assigning experimental signals and confirming the molecular structure. elsevierpure.com Calculations are often performed considering the solvent effects, for instance, by using a Polarizable Continuum Model (PCM), to better replicate experimental conditions. nih.gov

For 2-amino-3-benzoyl-4-methylthiophene, the predicted chemical shifts are influenced by the electron-donating amino group, the electron-withdrawing benzoyl group, and the aromatic nature of the thiophene and phenyl rings.

¹H NMR: The protons of the amino group (NH₂) are expected to appear as a broad singlet. The protons on the phenyl ring of the benzoyl group will show signals in the aromatic region (typically δ 7.0-8.0 ppm), with their exact shifts depending on their position relative to the carbonyl group. The proton on the thiophene ring and the protons of the methyl group will have distinct chemical shifts.

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (C=O), which is typically found at a low field (δ > 180 ppm). The carbons of the thiophene and phenyl rings will appear in the aromatic region (δ 100-160 ppm). The methyl carbon will be observed at a high field (upfield).

A table of predicted NMR chemical shifts is provided below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH₂ | ~6.1 | - |

| Phenyl-H (ortho) | ~7.8 | ~130 |

| Phenyl-H (meta) | ~7.5 | ~128 |

| Phenyl-H (para) | ~7.6 | ~132 |

| Thiophene-H | ~6.5 | ~115 |

| CH₃ | ~2.3 | ~15 |

| Thiophene-C2 (C-NH₂) | - | ~160 |

| Thiophene-C3 (C-C=O) | - | ~110 |

| Thiophene-C4 (C-CH₃) | - | ~140 |

| Thiophene-C5 | - | ~125 |

| C=O | - | ~190 |

Note: These predicted values are illustrative and based on GIAO/DFT calculations for analogous structures. The specific values can vary depending on the level of theory, basis set, and solvent used in the calculation.

Computational Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant charge transfer characteristics, often described as push-pull systems, are of great interest for applications in non-linear optics (NLO). nih.gov In 2-amino-3-benzoyl-4-methylthiophene, the electron-donating amino group (donor) and the electron-withdrawing benzoyl group (acceptor) are attached to the π-conjugated thiophene ring, creating an intramolecular charge transfer system that can lead to a significant NLO response.

Computational methods, particularly DFT, are used to predict key NLO parameters such as the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. nih.govresearchgate.net A large hyperpolarizability value indicates a strong NLO response, making the material potentially useful for technologies like optical switching and frequency conversion. nih.gov The prediction of these properties often involves analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) to understand the nature of the electronic transitions. A small HOMO-LUMO energy gap is often correlated with higher polarizability and hyperpolarizability. researchgate.net

Theoretical studies on similar donor-π-acceptor thiophene systems have shown that structural modifications can significantly tune the NLO response. For 2-amino-3-benzoyl-4-methylthiophene, key NLO properties can be calculated to assess its potential.

| NLO Property | Symbol | Significance | Predicted Magnitude |

| Polarizability | α | Measures the linear response of the electron cloud to an external electric field. | Moderate to High |

| First Hyperpolarizability | β | Governs second-harmonic generation (SHG) and other second-order NLO effects. | Significant |

| Second Hyperpolarizability | γ | Relates to third-order NLO phenomena like third-harmonic generation. | Moderate |

Note: The predicted magnitudes are qualitative and based on trends observed in computational studies of similar push-pull thiophene derivatives. nih.govrsc.org The actual values are highly dependent on the computational method and basis set used.

Advanced Spectroscopic Characterization of 2 Amino 3 Benzoyl 4 Methylthiophene

Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For 2-amino-3-benzoyl-4-methylthiophene, the FT-IR spectrum provides definitive evidence for its key structural features: the primary amino group (-NH₂), the benzoyl carbonyl group (C=O), and the substituted thiophene (B33073) ring.

The primary amino group is characterized by a pair of medium-intensity absorption bands in the region of 3450-3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two distinct peaks in this region is a hallmark of a primary amine. Furthermore, the N-H bending vibration (scissoring) is typically observed in the 1650-1580 cm⁻¹ range.

The most prominent peak in the mid-infrared region for this compound is expected to be the strong absorption from the carbonyl (C=O) stretching vibration of the benzoyl group. Due to conjugation with both the phenyl ring and the aminothiophene system, this peak is typically found in the 1680-1640 cm⁻¹ range. acs.org This position is at a lower wavenumber than that for a simple alkyl ketone, which is a direct consequence of the extended π-electron delocalization that weakens the C=O double bond.

Vibrations associated with the aromatic components of the molecule are also evident. The C-H stretching vibrations of the phenyl and thiophene rings appear as a group of weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within these rings give rise to several absorptions of variable intensity in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the arylamine is expected around 1340-1250 cm⁻¹, while the C-S stretching vibration of the thiophene ring can be more difficult to assign but typically appears in the 700-600 cm⁻¹ range.

A summary of the expected characteristic FT-IR absorption bands for 2-amino-3-benzoyl-4-methylthiophene is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3450 - 3250 | Medium |

| Aromatic C-H Stretch | Phenyl & Thiophene | 3100 - 3000 | Weak |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2960 - 2850 | Weak |

| Carbonyl C=O Stretch | Benzoyl Ketone (C=O) | 1680 - 1640 | Strong |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |

| Aromatic C=C Stretch | Phenyl & Thiophene | 1600 - 1450 | Medium |

| C-N Stretch | Arylamine | 1340 - 1250 | Medium |

| C-S Stretch | Thiophene | 700 - 600 | Weak |

These vibrational signatures collectively provide a spectroscopic fingerprint, confirming the presence of all the key functional groups and thus the basic structural framework of 2-amino-3-benzoyl-4-methylthiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. In the ¹H NMR spectrum of 2-amino-3-benzoyl-4-methylthiophene, distinct signals are expected for the amino, phenyl, thiophene, and methyl protons.

The two protons of the primary amino group (-NH₂) are expected to appear as a broad singlet in the range of 5.0-7.0 ppm. This broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange with trace amounts of water in the solvent.

The protons of the benzoyl group will appear in the aromatic region, typically between 7.2 and 8.0 ppm. Due to the electron-withdrawing nature of the carbonyl group, the ortho protons (adjacent to the carbonyl) will be shifted downfield compared to the meta and para protons. This will likely result in a complex multiplet pattern.

The thiophene ring has one proton at the 5-position. This proton is expected to show a singlet (or a very finely split quartet due to long-range coupling with the methyl group) in the aromatic region, likely between 6.5 and 7.5 ppm.

The methyl group (-CH₃) attached to the thiophene ring is in an aliphatic environment and will therefore appear upfield. A sharp singlet, integrating to three protons, is expected in the region of 2.0-2.5 ppm. chemicalbook.com

The table below summarizes the predicted ¹H NMR chemical shifts for 2-amino-3-benzoyl-4-methylthiophene.

| Proton Type | Structural Moiety | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amino Protons | -NH₂ | 5.0 - 7.0 | Broad Singlet | 2H |

| Aromatic Protons | Benzoyl Ring | 7.2 - 8.0 | Multiplet | 5H |

| Thiophene Proton | Thiophene Ring (H-5) | 6.5 - 7.5 | Singlet | 1H |

| Methyl Protons | -CH₃ | 2.0 - 2.5 | Singlet | 3H |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For 2-amino-3-benzoyl-4-methylthiophene, signals are expected for the carbonyl carbon, the carbons of the thiophene and phenyl rings, and the methyl carbon.

The carbonyl carbon (C=O) of the benzoyl group is highly deshielded and will appear significantly downfield, typically in the range of 185-195 ppm. libretexts.org The carbons of the phenyl ring will resonate in the aromatic region of 125-140 ppm. The carbon attached to the carbonyl group will be the most downfield of this group.

The four carbons of the thiophene ring will also appear in the aromatic/olefinic region. The carbon bearing the amino group (C-2) will be shifted upfield due to the electron-donating effect of the nitrogen, while the carbon attached to the benzoyl group (C-3) will be shifted downfield. The carbon with the methyl group (C-4) and the carbon at the 5-position will have distinct shifts within the typical range for substituted thiophenes (approximately 110-150 ppm). rsc.org

Finally, the methyl carbon (-CH₃) will be the most upfield signal, appearing in the aliphatic region, typically between 10 and 20 ppm.

The predicted ¹³C NMR chemical shifts are summarized in the table below.

| Carbon Type | Structural Moiety | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon | Benzoyl (C=O) | 185 - 195 |

| Aromatic Carbons | Phenyl Ring | 125 - 140 |

| Thiophene Carbons | Thiophene Ring (C2,C3,C4,C5) | 110 - 150 |

| Methyl Carbon | -CH₃ | 10 - 20 |

Correlation Spectroscopy (COSY): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com In this molecule, COSY would be primarily used to confirm the coupling network within the benzoyl group's aromatic protons. It would also confirm the lack of coupling of the thiophene H-5 proton and the methyl protons to other protons (other than very weak long-range couplings).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov HSQC is crucial for assigning the carbon signals. For example, the proton signal for the methyl group (around 2.0-2.5 ppm) would show a cross-peak to the methyl carbon signal (around 10-20 ppm). Similarly, the thiophene H-5 proton would be correlated to its corresponding carbon, and the aromatic protons of the benzoyl ring would be linked to their respective carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds). youtube.com HMBC is vital for connecting the different structural fragments of the molecule. Key expected HMBC correlations would include:

A correlation from the ortho protons of the benzoyl ring to the carbonyl carbon.

A crucial correlation from the thiophene H-5 proton to the carbonyl carbon, confirming the connection of the benzoyl group to the C-3 position of the thiophene ring.

Correlations from the methyl protons to the C-3, C-4, and C-5 carbons of the thiophene ring.

Correlations from the amino protons to the C-2 and C-3 carbons of the thiophene ring.

Together, these 2D NMR experiments provide a complete and unambiguous picture of the molecular connectivity of 2-amino-3-benzoyl-4-methylthiophene.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For 2-amino-3-benzoyl-4-methylthiophene (C₁₂H₁₁NOS), the calculated exact mass of the molecular ion [M]⁺˙ would be approximately 217.0561 g/mol . The observation of a peak at this m/z value in the high-resolution mass spectrum would confirm the molecular formula.

Under electron impact (EI) ionization, the molecular ion would undergo fragmentation, providing valuable structural clues. A key fragmentation pathway would be the alpha-cleavage of the C-C bond between the thiophene ring and the benzoyl carbonyl group. This would lead to two primary fragment ions:

The benzoyl cation (C₆H₅CO⁺): This is a very stable and common fragment, which would give a prominent peak at m/z 105 . This fragment can further lose carbon monoxide (CO) to yield the phenyl cation (C₆H₅⁺) at m/z 77 .

The 2-amino-4-methylthiophene radical cation: The remaining part of the molecule.

Other potential fragmentations include cleavages within the thiophene ring. The table below outlines the expected key ions in the mass spectrum.

| m/z Value | Proposed Fragment Ion | Formula |

| 217 | Molecular Ion [M]⁺˙ | [C₁₂H₁₁NOS]⁺˙ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 77 | Phenyl cation (from loss of CO from m/z 105) | [C₆H₅]⁺ |

The fragmentation pattern, particularly the presence of a strong peak at m/z 105, would provide strong evidence for the presence of a terminal benzoyl group.

Comparative Analysis of Experimental Spectroscopic Data with Computational Predictions

In modern chemical research, computational chemistry serves as a powerful partner to experimental spectroscopy. cuny.edu Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict the electronic structure and properties of molecules. researchgate.net By performing DFT calculations, for example using the B3LYP functional with a basis set such as 6-311++G(d,p), it is possible to compute theoretical FT-IR and NMR spectra for a proposed structure. rsc.orgsci-hub.se

These theoretical spectra can be compared directly with the experimental data. For FT-IR, calculated vibrational frequencies are often scaled by a small factor to account for anharmonicity and other systematic errors, but they generally show excellent correlation with experimental peak positions. sci-hub.se This comparison aids in the assignment of complex vibrational modes that are difficult to interpret from the experimental spectrum alone.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The predicted ¹H and ¹³C chemical shifts can then be correlated with the experimental values. A strong linear correlation between the calculated and observed shifts provides high confidence in the structural assignment. rsc.org This comparative approach is particularly useful for distinguishing between possible isomers, where subtle differences in experimental spectra can be rationalized and confirmed by the theoretical calculations. For 2-amino-3-benzoyl-4-methylthiophene, this would definitively confirm the substitution pattern on the thiophene ring.

The synergy between experimental measurement and computational prediction provides a level of certainty in structural elucidation that is greater than either method could achieve alone. researchgate.net

Applications of 2 Amino 3 Benzoyl 4 Methylthiophene in Advanced Materials and Specialized Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds and Heterocyclic Frameworks

2-Amino-3-benzoyl-4-methylthiophene serves as a crucial starting material or intermediate in the synthesis of a variety of complex organic scaffolds and heterocyclic frameworks. The amino group provides a site for diazotization reactions, a fundamental process in the creation of azo compounds. The presence of the benzoyl and methyl groups, along with the thiophene (B33073) core, influences the electronic and steric properties of the resulting molecules, allowing for the fine-tuning of their characteristics.

The 2-aminothiophene scaffold is recognized as an important building block in organic synthesis for creating biologically active thiophene-containing heterocycles. nih.gov Its derivatives are investigated for their pharmacophore and pharmacokinetic properties and are used to develop selective inhibitors, receptors, and modulators in medicinal chemistry. nih.gov For instance, thieno[2,3-b]pyridine (B153569) derivatives, which can be synthesized from related aminothiophene precursors, have shown a broad spectrum of biological activities, making them a privileged scaffold in medicinal chemistry. nih.gov The synthesis of these complex structures often involves multi-step reactions where the initial aminothiophene derivative is modified to introduce new functional groups and build up the final heterocyclic system.

The versatility of the 2-aminothiophene core is further demonstrated by its use in the synthesis of thieno[2,3-d]pyrimidin-4-ones. For example, 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzothiophene can be converted into 3-amino-2-mercapto-5,6,7,8-tetrahydro-3H-benzo unb.cascispace.comthieno[2,3-d]pyrimidin-4-one, which then serves as a key intermediate for a variety of substituted derivatives with potential analgesic and anti-inflammatory activities. researchgate.net

Contributions to Materials Science Research

The unique electronic and structural features of 2-Amino-3-benzoyl-4-methylthiophene and its derivatives make them valuable components in the development of advanced materials with specific optical and electronic properties.

Exploration of Optoelectronic Properties (e.g., as potential components in Light-Emitting Diodes and Non-Linear Optical Chromophores)

Thiophene-based compounds are of significant interest in the field of optoelectronics due to their π-conjugated systems, which can be tailored to exhibit specific light-absorbing and emitting properties. Derivatives of 2-aminothiophene are explored for their potential use in organic light-emitting diodes (OLEDs) and as non-linear optical (NLO) chromophores.

The introduction of electron-withdrawing and electron-donating groups onto the thiophene ring system can create "push-pull" chromophores, which are essential for second-order NLO responses. researchgate.net These materials have potential applications in technologies like frequency doubling and electro-optical switching. researchgate.netnih.gov The design of such molecules often involves creating a donor-π-acceptor (D-π-A) structure. nih.gov The thiophene ring can act as part of the π-conjugated bridge that facilitates intramolecular charge transfer from the donor to the acceptor upon photoexcitation, a key mechanism for NLO activity. nih.gov

Research has shown that modifying the structure of thiophene-containing molecules, for instance by introducing different acceptor moieties, can significantly influence their NLO properties. nih.gov Theoretical and experimental studies on related heterocyclic chromophores have demonstrated that factors like conjugation length and the electron-donating or -withdrawing strength of substituents play a crucial role in determining the material's microscopic nonlinearities. korea.ac.kr

Building Block for the Development of Novel Polymeric Architectures

The reactivity of the amino group and the potential for polymerization make 2-Amino-3-benzoyl-4-methylthiophene and its derivatives attractive monomers for the synthesis of novel polymeric architectures. These polymers can be designed to possess specific functionalities and responsive behaviors.

The development of multifunctional nanomaterials often relies on the controlled assembly of responsive block copolymers. klinger-lab.de Tailor-made block copolymers with complex architectures are crucial for transferring specific functionalities from the individual monomer units to the final material. klinger-lab.de The synthesis of such polymers can involve incorporating functional monomers, like derivatives of 2-aminothiophene, into the polymer chain. For example, a series of disperse polymeric dyes have been synthesized through the free-radical polymerization of monomeric dyes. These monomeric dyes were themselves synthesized by the diazotization of 2-aminothiophene derivatives and coupling with N-arylmaleimides. sapub.org

Integration into Dye Chemistry and Related Pigment Synthesis (e.g., Azo Dyes)

A significant application of 2-Amino-3-benzoyl-4-methylthiophene lies in the synthesis of azo dyes. The primary amino group on the thiophene ring can be readily diazotized and then coupled with various aromatic compounds (coupling components) to produce a wide range of azo dyes with different colors and properties.

The general synthesis of azo dyes involves the diazotization of a primary aromatic amine, such as 2-Amino-3-benzoyl-4-methylthiophene, followed by a coupling reaction with a nucleophilic compound, commonly phenols or anilines. sphinxsai.com The specific color and properties of the resulting dye are determined by the chemical structures of both the diazo component and the coupling component. scispace.com

Thiophene-based azo dyes are a well-established class of disperse dyes used for dyeing synthetic fibers like polyester (B1180765). sapub.org The presence of the thiophene ring in the dye molecule can lead to brighter and more intense colors compared to their benzene-based counterparts. For instance, the modification of a formylthiophene moiety in an azo dye to an imine has been shown to enhance the π-conjugated system, solubility, and electronic spectrum properties of the resulting dye. nih.gov

The table below provides examples of azo dyes synthesized from aminothiophene derivatives and their observed properties.

| Diazo Component (from) | Coupling Component | Resulting Dye Type | Application/Property |

| 2-Aminothiophene derivatives | N-arylmaleimides | Polymeric Disperse Dyes | Dyeing nylon and polyester fibers. sapub.org |

| 2-Amino-3-cyano-4-chloro-5-formylthiophene | Aniline derivatives | Azo-azomethine Dyes | Enhanced π-conjugated system and solubility. nih.gov |

| 2-Amino-1,3,4-thiadiazole-2-thiol | Resorcinol, 2-aminobenzonitrile, 2-naphthol | Azo Disperse Dyes | Good to excellent fastness properties on polyester fabrics. scispace.com |

Q & A

Q. How can crystallographic data improve mechanistic understanding of its reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.